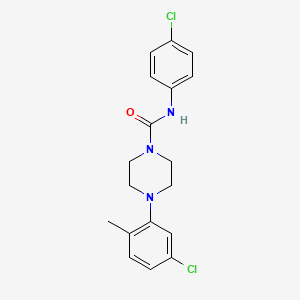

4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-13-2-3-15(20)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-14(19)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSJMUSSYWOJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. Piperazine derivatives are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following structural formula:

This structure highlights the presence of two chlorinated phenyl groups and a piperazine moiety, which are critical for its biological activity.

Antipsychotic Activity

Research indicates that piperazine derivatives can exhibit significant antipsychotic effects. For instance, compounds structurally related to This compound have shown affinity for serotonin (5-HT) receptors and dopamine D2 receptors, which are pivotal in the modulation of psychotic symptoms.

A study demonstrated that similar piperazine derivatives exhibited IC50 values in the low micromolar range against various receptor subtypes, suggesting a robust interaction profile that could translate into therapeutic efficacy in treating disorders such as schizophrenia .

Antidepressant Effects

In addition to antipsychotic properties, some piperazine derivatives have been explored for their antidepressant potential. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds with similar structures have been shown to enhance serotonin levels in synaptic clefts, thereby improving mood and reducing depressive symptoms .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of piperazine derivatives. For example, compounds exhibiting structural similarities to This compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential role in treating inflammatory conditions.

The biological activity of This compound can be attributed to several mechanisms:

- Receptor Binding : The compound likely binds to serotonin and dopamine receptors, modulating neurotransmitter release.

- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Neurotransmitter Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects.

Case Studies

Several studies have investigated the pharmacological effects of piperazine derivatives:

- A study involving a related compound demonstrated significant reductions in anxiety-like behaviors in animal models when administered at doses ranging from 10 to 30 mg/kg .

- Another investigation focused on the anti-inflammatory effects of a structurally analogous compound, which showed a 50% reduction in edema in a carrageenan-induced paw edema model at a concentration of 25 mg/kg .

Data Table: Biological Activities of Related Piperazine Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1:

Table 1: Structural and Physical Properties of Selected Piperazine-1-carboxamide Derivatives

Key Observations:

Substituent Effects on Yield and Melting Point :

- Chlorophenyl groups (e.g., A6, A32) correlate with moderate yields (45–58%) and melting points (~190–204°C). The target compound’s lack of a quinazolinylmethyl group may lower its melting point compared to A32 .

- Trifluoromethoxy substitution () increases lipophilicity, which could enhance membrane permeability but complicates synthesis .

Bioactivity Trends :

- 4-Chlorophenyl-substituted compounds (e.g., A6, Compound 25) show cytotoxicity or enzyme inhibition, suggesting the target compound may share similar pharmacological profiles .

- Quinazolinylmethyl derivatives (A6, A32) are associated with PARP inhibition, but this moiety is absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.